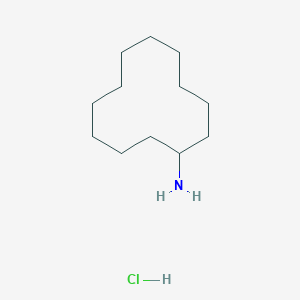

Cyclododecylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclododecanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNVVREJSSBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclododecylamine Hydrochloride (CAS 55671-95-9): Technical Monograph

Executive Summary

Cyclododecylamine hydrochloride (CAS 55671-95-9) is a high-value cycloaliphatic ammonium salt distinguished by its sterically bulky, hydrophobic 12-carbon ring. Unlike linear alkylamines (e.g., dodecylamine), the cyclic structure of cyclododecylamine confers unique packing geometries and thermal stability profiles, making it a critical intermediate in agrochemical synthesis (specifically morpholine-based fungicides) and an emerging ligand in materials science for stabilizing 2D perovskite solar cells.

This technical guide synthesizes the compound's physicochemical identity, manufacturing protocols, and functional mechanisms in corrosion inhibition and optoelectronics.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 55671-95-9 (HCl Salt) / 1502-03-0 (Free Base) |

| IUPAC Name | Cyclododecanaminium chloride |

| Molecular Formula | C₁₂H₂₆ClN |

| Molecular Weight | 219.80 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 274–275 °C (Decomposes) |

| Solubility | Soluble in ethanol, methanol, warm water; Insoluble in non-polar solvents.[1][2] |

| pKa | ~10.6 (Estimated for conjugate acid) |

Synthesis & Manufacturing Logic

The industrial synthesis of this compound typically proceeds via the Cyclododecanone Oxime Route . This pathway is preferred over direct amination due to higher selectivity and the avoidance of poly-alkylation byproducts.

Reaction Pathway (Graphviz Visualization)

Figure 1: Step-wise synthesis pathway from cyclododecanone to the hydrochloride salt.

Critical Process Parameters (CPP)

-

Oximation: The conversion of cyclododecanone to its oxime requires pH control (pH 4–6) to prevent hydrolysis.

-

Hydrogenation: Reduction of the oxime is exothermic. Raney Nickel is the standard catalyst, operating at 80–100°C under 20–50 bar H₂ pressure.

-

Why: High pressure minimizes the formation of secondary amines (dicyclododecylamine).

-

-

Salt Formation: The final acidification is performed in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the pure HCl salt immediately, ensuring high crystallinity and removing unreacted organic impurities.

Functional Applications & Mechanisms

Corrosion Inhibition (Oil & Gas)

This compound functions as a mixed-type corrosion inhibitor for carbon steel in acidic media (e.g., HCl pickling solutions).

-

Mechanism: The bulky cyclododecyl ring acts as a hydrophobic shield. Upon dissociation, the cyclododecylammonium cation (

) adsorbs onto the cathodic sites of the metal surface via electrostatic attraction, while the lone pair of the unprotonated amine (in equilibrium) adsorbs onto anodic sites via chemisorption. -

Adsorption Isotherm: Follows the Langmuir Adsorption Isotherm , indicating monolayer coverage. The cyclic tail provides a denser, more rigid barrier against chloride ion penetration compared to linear alkyl chains.

Perovskite Solar Cells (Interface Engineering)

In the rapidly evolving field of photovoltaics, this compound is utilized as a large organic cation spacer to engineer 2D/3D perovskite interfaces.

-

Problem: 3D perovskites (e.g., MAPbI₃) suffer from moisture instability.

-

Solution: Introducing cyclododecylammonium creates a hydrophobic capping layer (Ruddlesden-Popper phase) at grain boundaries.

-

Advantage: The steric bulk of the 12-carbon ring disrupts water ingress more effectively than smaller cations (like butylammonium), significantly enhancing device longevity without compromising charge transport.

Agrochemical Intermediate

It serves as the direct precursor to Dodemorph (N-cyclododecyl-2,6-dimethylmorpholine), a systemic fungicide used to control powdery mildew in roses and ornamental crops.

Analytical Characterization Protocols

To validate the identity of the synthesized salt, the following spectral features must be confirmed:

-

¹H NMR (DMSO-d₆):

-

8.0–8.3 ppm (Broad s, 3H,

- 3.0–3.2 ppm (m, 1H, CH-N).

-

1.2–1.8 ppm (m, 22H, Cyclododecyl

-

8.0–8.3 ppm (Broad s, 3H,

-

IR Spectroscopy (KBr):

-

Broad band at 2800–3000 cm⁻¹ (N–H stretching of ammonium salt).

-

Sharp peaks at 1460 cm⁻¹ (

bending).

-

-

XRD (Powder): Distinct crystalline pattern differing from the free amine; used to confirm complete salt formation and absence of amorphous phases.

Safety & Handling (HSE)

-

GHS Classification: Irritant (Skin/Eye), Aquatic Chronic Toxicity.

-

Handling: The hydrochloride salt is less volatile than the free amine but is a fine powder that can be an inhalation hazard. Use local exhaust ventilation.

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert atmosphere (Nitrogen/Argon) to prevent caking and hydrolysis.

References

-

Santa Cruz Biotechnology. this compound (CAS 55671-95-9) Product Data.Link

-

NIST Chemistry WebBook. Cyclododecylamine (CAS 1502-03-0) Spectral Data.Link

-

ChemicalBook. Cyclododecylamine Properties and Synthesis.Link

-

MDPI (Materials). Alkylammonium Chlorides as Additives for High-Performance Perovskite Solar Cells. (Contextual reference for alkylammonium halide function). Link

-

ResearchGate. Isostructural crystal packing and hydrogen bonding in alkylammonium tin(IV) chloride compounds. (Crystallographic data on cyclododecylammonium salts). Link

Sources

An In-depth Technical Guide to the Synthesis of Cyclododecylamine Hydrochloride

Abstract

Cyclododecylamine and its hydrochloride salt are pivotal intermediates in the synthesis of a range of fine chemicals, including fungicides and active pharmaceutical ingredients.[1] Their utility stems from the unique properties imparted by the large, flexible 12-membered carbocyclic ring. This guide provides a comprehensive technical overview of the primary synthetic pathways to cyclododecylamine hydrochloride, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of methodologies. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to inform laboratory and process development decisions.

Introduction: The Strategic Importance of Cyclododecylamine

Cyclododecylamine [(C₁₂H₂₃)NH₂] is a primary aliphatic amine characterized by a 12-carbon macrocycle. While the free base is a low-melting solid or liquid, it is most commonly handled and purified as its crystalline hydrochloride salt (C₁₂H₂₅N·HCl), which offers enhanced stability and ease of handling.[1][2] The principal precursor for its industrial and laboratory synthesis is cyclododecanone, a commercially available ketone produced from the cyclotrimerization of butadiene.[3][4]

This document delineates the most scientifically sound and industrially relevant pathways for the synthesis of this compound, beginning from cyclododecanone. We will explore two major strategies: direct reductive amination and a two-step sequence involving an oxime intermediate.

Core Synthetic Pathways from Cyclododecanone

The conversion of the carbonyl group in cyclododecanone to an amino group is the central transformation in producing cyclododecylamine. The choice of pathway often depends on available equipment, scale, and desired purity.

Pathway A: Direct Reductive Amination

Reductive amination is a powerful and atom-economical method that combines the formation of a C-N bond and reduction in a single conceptual process.[5] The reaction proceeds by the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the target amine.

The core of this pathway is the selective reduction of the iminium ion in the presence of the starting ketone. The choice of reducing agent is therefore critical to the success of the reaction.[6]

-

Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] The reaction mechanism involves the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formate or a related species.[7][9] A key drawback is the requirement for high temperatures (120-165 °C), which can limit its application for sensitive substrates.[7] The initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[8][9]

-

Catalytic Hydrogenation: This is a highly effective and clean method, particularly for large-scale synthesis.[6] Cyclododecanone is reacted with ammonia in the presence of hydrogen gas and a heterogeneous catalyst, typically Raney Nickel, Platinum, or Palladium.[5][6] The catalyst facilitates both the imine formation and its subsequent hydrogenation. While economical, this method may not be suitable for molecules containing other reducible functional groups, such as carbon-carbon multiple bonds or nitro groups.[6]

-

Borohydride-Mediated Reduction: Reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] are exceptionally mild and selective for reducing iminium ions over ketones.[6] This allows for a "direct" one-pot reaction where the ketone, amine source, and reducing agent are mixed together under gentle conditions. This method is often superior for laboratory-scale synthesis due to its high yields, operational simplicity, and broad functional group tolerance.[6]

Caption: General workflow for direct reductive amination of cyclododecanone.

Pathway B: Synthesis via Cyclododecanone Oxime Intermediate

This robust two-step pathway is one of the most frequently cited methods for preparing cyclododecylamine.[1] It involves the conversion of the ketone to a stable oxime, which is then isolated and subsequently reduced.

The conversion of cyclododecanone to its oxime is a straightforward and high-yielding nucleophilic addition-elimination reaction.[10]

-

Reagents & Causality: The reaction is typically performed by treating cyclododecanone with hydroxylamine hydrochloride (NH₂OH·HCl).[10][11] Since the active nucleophile is the free base hydroxylamine, a stoichiometric amount of a base (e.g., sodium hydroxide, sodium bicarbonate) is required to neutralize the hydrochloride and liberate the free hydroxylamine in situ.[11][12] The reaction is driven to completion by the formation of a stable C=N double bond and the elimination of water.[10]

The reduction of the oxime C=N bond is the final step to yield the primary amine.

-

Catalytic Hydrogenation: This is the preferred industrial and laboratory method for oxime reduction due to its efficiency and clean reaction profile.[13][14] The oxime is hydrogenated using H₂ gas over a heterogeneous catalyst. Raney Nickel is a highly active and cost-effective catalyst for this transformation, often performed under elevated temperature and pressure.[13] Platinum and Palladium catalysts are also highly effective, sometimes allowing for milder reaction conditions.[13][14] The key to this step is the cleavage of the N-O bond followed by the saturation of the C=N bond.

-

Chemical Reduction: Historically, dissolving metal reductions, such as using sodium metal in an alcohol solvent like ethanol, were employed.[1] While effective, these methods are often less practical and present greater safety challenges compared to catalytic hydrogenation.

Caption: Two-step synthesis of cyclododecylamine via an oxime intermediate.

Comparative Analysis and Data

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary.

| Feature | Pathway A: Direct Reductive Amination | Pathway B: Oxime Intermediate |

| Starting Material | Cyclododecanone | Cyclododecanone |

| Key Reagents | NH₃ source (NH₃, HCOONH₄), Reducing agent (H₂, NaBH(OAc)₃) | 1. NH₂OH·HCl, Base 2. Reducing agent (H₂/Catalyst) |

| Number of Steps | 1 (in principle) | 2 (with intermediate isolation) |

| Typical Yields | Good to Excellent (80-95%)[6] | High (Oximation >90%, Reduction >90%)[12][13] |

| Advantages | - More atom-economical - Fewer unit operations | - Intermediate is a stable, crystalline solid - Well-established and reliable |

| Considerations | - Leuckart requires high heat[7] - Catalytic route sensitive to other reducible groups[6] | - Requires isolation of the oxime intermediate - Use of hydroxylamine |

Final Step: Formation and Purification of the Hydrochloride Salt

Regardless of the pathway used to synthesize the free cyclododecylamine base, the final step involves its conversion to the hydrochloride salt. This transformation serves two primary purposes: it provides a chemically stable form of the amine and facilitates purification through recrystallization.[1]

-

Protocol Rationale: The free amine, being basic, readily reacts with a strong acid like hydrochloric acid in an exothermic neutralization reaction to form the corresponding ammonium salt. By dissolving the crude amine in a suitable organic solvent, such as ethanol or isopropanol, and adding concentrated hydrochloric acid, the salt precipitates out of the solution, leaving many organic impurities behind.[15]

-

Purification Principle: The key to high purity is recrystallization. The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent (ethanol is commonly used) and allowed to cool slowly.[1] As the solution cools, the solubility of the salt decreases, and it crystallizes out, forming a highly ordered crystal lattice that excludes impurities. The purified, crystalline product can then be isolated by filtration.

Detailed Experimental Protocols

The following protocols are presented as a validated, self-contained workflow based on the robust oxime intermediate pathway.

Protocol 1: Synthesis of Cyclododecanone Oxime

-

Objective: To convert cyclododecanone to cyclododecanone oxime.

-

Materials:

-

Cyclododecanone (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (1.2 eq)

-

95% Ethanol

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclododecanone in 95% ethanol (approx. 5 mL per gram of ketone).[11]

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride in deionized water. Prepare a 10% (w/w) aqueous solution of sodium hydroxide.[11]

-

To the stirred cyclododecanone solution, add the hydroxylamine hydrochloride solution, followed by the slow addition of the 10% sodium hydroxide solution.[11]

-

Heat the mixture to reflux (approx. 100 °C) using a heating mantle. Stir periodically.[11]

-

Continue refluxing for approximately 35-60 minutes. The completion of the reaction is often indicated by the formation of a significant amount of white crystalline precipitate.[11]

-

Allow the reaction mixture to cool to room temperature, then chill further in an ice-water bath to maximize crystallization.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water.

-

Recrystallize the crude product from a hot solvent mixture (e.g., ethanol/water) to obtain pure cyclododecanone oxime (m.p. 132-134 °C).[11][12]

-

Protocol 2: Catalytic Hydrogenation of Cyclododecanone Oxime

-

Objective: To reduce cyclododecanone oxime to cyclododecylamine.

-

Materials:

-

Cyclododecanone oxime (1.0 eq)

-

Raney Nickel (approx. 5-10% by weight, slurry in water)

-

Ethanol or Methanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

-

Procedure:

-

Caution: This procedure involves hydrogen gas under pressure and a pyrophoric catalyst. It must be performed in a suitable high-pressure reactor (autoclave) by trained personnel.

-

To the autoclave vessel, add cyclododecanone oxime and the solvent (e.g., ethanol).

-

Carefully add the Raney Nickel slurry. If specified, the solvent may be made basic with a small amount of ammonia or sodium hydroxide, which can improve selectivity.

-

Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 atm) and begin heating to the target temperature (e.g., 80-100 °C) with vigorous stirring.[13]

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with water and disposed of appropriately.

-

The filtrate contains the crude cyclododecylamine. The solvent can be removed under reduced pressure to yield the crude product.

-

Protocol 3: Formation and Purification of this compound

-

Objective: To convert crude cyclododecylamine to its pure hydrochloride salt.

-

Materials:

-

Crude cyclododecylamine (1.0 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (37%)

-

-

Procedure:

-

Dissolve the crude cyclododecylamine product from Protocol 2 in ethanol (approx. 5 mL per gram).[15]

-

Cool the solution in an ice-water bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring. A voluminous white precipitate of this compound will form. Continue adding acid until the solution is acidic to litmus paper.

-

Collect the crude salt by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.

-

For purification, transfer the crude salt to a clean flask. Add a minimum amount of hot ethanol to fully dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then chill in an ice-water bath to induce crystallization.

-

Collect the pure, crystalline this compound by vacuum filtration. Dry the product in a vacuum oven. The melting point should be 274-275 °C.[1]

-

Conclusion

The synthesis of this compound is a well-established process with cyclododecanone as the key starting material. The two primary strategies, direct reductive amination and the reduction of an oxime intermediate, both offer high yields and reliable outcomes. The choice between them is dictated by factors such as scale, available equipment, and the presence of other functional groups. The oxime pathway provides a robust and modular approach, allowing for the isolation and purification of a stable intermediate, which is often advantageous in a laboratory setting. Final conversion to the hydrochloride salt ensures product stability and provides an excellent opportunity for achieving high purity through recrystallization. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this important chemical building block.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

Blomquist, A. T., & Miller, R. E. (1957). cyclodecanone. Organic Syntheses, 37, 18. [Link]

-

El-Awa, A. (2011). Reactivity features of cyclododecanone. ARKIVOC. [Link]

-

Leuckart reaction. Grokipedia. [Link]

-

Wang, L., He, B., & Yan, J. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical Research. [Link]

-

Synthesis. The Royal Society of Chemistry. [Link]

- A kind of preparation method of cyclododecanone oxime.

-

The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. University of Delaware. [Link]

-

Khan, I., Zaib, S., & Batool, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 332. [Link]

-

Reductive amination. Wikipedia. [Link]

-

The Beckmann rearrangement of cyclododecanone oxime. ResearchGate. [Link]

-

Oxidation of cyclododecanol: 1. Would it be possible to convert cyclododecanone (2) to... Chegg. [Link]

- Process for the preparation of cyclododecanone oxime.

- Process for the preparation of cyclododecanone.

-

Wang, Y., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]

-

Ananikov, V. P., & Khemchyan, L. L. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1581. [Link]

-

Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link]

-

Fuchs, M., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. RSC Advances, 5(112), 92230-92235. [Link]

-

Dowling, D. P., et al. (2021). Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase. PLoS ONE, 16(10), e0258548. [Link]

-

Possible Mechanisms for the Hydroxylamine and Cyclic Anhydride Synthesis. MDPI. [Link]

-

Corma, A., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(1), 77-84. [Link]

-

Chemical Properties of Cyclododecylamine (CAS 1502-03-0). Cheméo. [Link]

- Process for the purification of amines.

-

Chemical Properties of Di-dodecylamine hydrochloride (CAS 2486-85-3). Cheméo. [Link]

-

Malanga, M., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 324-332. [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 964-969. [Link]

-

Mechanism of synthesis involving cyclododecanone. Chemistry Stack Exchange. [Link]

-

Liu, Y., & Li, L. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(5), 889-896. [Link]

- Method for purifying hydroxylamine hydrochloride.

-

Schiffer, T., & Oenbrink, G. (2005). The Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising By-products from a Venerable Industrial Process. Angewandte Chemie International Edition, 44(23), 3532-3536. [Link]

- Hydroxylamine purification via liquid/liquid extraction.

-

Tridodecylamine Purification. Reddit. [Link]

-

OCTADECYLAMINE. Ataman Kimya. [Link]

-

HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. DUBI CHEM. [Link]

- Purification of chemically modified cyclodextrins.

Sources

- 1. CYCLODODECYLAMINE | 1502-03-0 [chemicalbook.com]

- 2. This compound | CAS 55671-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Buy Cyclododecanone oxime | 946-89-4 [smolecule.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. DE1081884B - Process for the preparation of cyclododecanone oxime - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. rsc.org [rsc.org]

Technical Guide: Solubility Profile and Purification of Cyclododecylamine Hydrochloride

Executive Summary

Cyclododecylamine hydrochloride (CDDA-HCl), CAS 55671-95-9 , is the ionic salt form of the cycloaliphatic amine cyclododecylamine. Widely utilized as a robust intermediate in the synthesis of agrochemicals (e.g., morpholine fungicides like Dodemorph), corrosion inhibitors, and specialty surfactants, its physicochemical behavior is dominated by the conflict between its ionic headgroup and its bulky, hydrophobic C12 ring.

This guide addresses a critical gap in current literature: the scarcity of quantitative solubility data for the hydrochloride salt compared to its free base. While the free amine is lipophilic, the hydrochloride salt exhibits a complex solubility profile dependent on solvent polarity and temperature. This document provides a validated solubility landscape, a standard operating procedure (SOP) for recrystallization, and a self-validating protocol for gravimetric solubility determination.

Physicochemical Identity & Thermodynamic Context[1][2][3]

Before attempting dissolution or extraction, researchers must understand the thermodynamic driving forces at play. CDDA-HCl is an amphiphilic solid; the chloride anion and ammonium cation provide high lattice energy, while the cyclododecyl ring acts as a significant hydrophobic tail.

| Property | Value / Description | Source |

| Compound Name | This compound | [Santa Cruz Biotech, 2023] |

| CAS Number | 55671-95-9 | [Santa Cruz Biotech, 2023] |

| Molecular Formula | C₁₂H₂₆ClN | [PubChem, 2023] |

| Molecular Weight | 219.80 g/mol | [PubChem, 2023] |

| Melting Point | 274–275 °C | [ChemicalBook, 2023] |

| Physical Form | White crystalline solid | [Thermo Scientific, 2023] |

| Solvation Mechanism | Dissociation requires overcoming high lattice energy; favored by high-dielectric protic solvents (EtOH, MeOH) or chlorinated solvents that can solvate the ion pair. | Application Scientist Note |

Solubility Landscape in Organic Solvents[1][4]

The following classification is derived from the compound's structural analogs (e.g., dodecylamine hydrochloride) and standard purification protocols found in synthesis literature.

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Status | Application Relevance |

| Alcohols (Protic) | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Primary solvent for recrystallization. The high temperature coefficient of solubility here is ideal for purification. |

| Alcohols (Protic) | Methanol (MeOH) | High | Good for initial dissolution; less effective for crystallization due to high solubility even at low temps. |

| Chlorinated | Chloroform / DCM | Moderate to High | Useful for liquid-liquid extraction from aqueous phases. |

| Ethers | Diethyl Ether / THF | Low / Insoluble | Often used as an anti-solvent to precipitate the salt from alcoholic solutions. |

| Alkanes | Hexane / Heptane | Insoluble | Strictly an anti-solvent. The ionic lattice resists solvation by non-polar hydrocarbons. |

| Water | Water | Amphiphilic / Micellar | Forms foam/micelles rather than a true solution at high concentrations due to surfactant properties. |

Critical Insight: Unlike the free amine, which dissolves readily in non-polar solvents, the hydrochloride salt requires a polar protic solvent to disrupt the crystal lattice. Ethanol is the "Gold Standard" solvent for processing CDDA-HCl.

Experimental Protocols

Protocol A: Purification via Recrystallization (Ethanol)

Context: This is the primary method to remove impurities (such as unreacted cyclododecanone or trace free amines) from the crude salt.

Diagram 1: Recrystallization Logic Flow

Caption: Thermal cycle for the purification of CDDA-HCl utilizing the high temperature coefficient of solubility in ethanol.

Step-by-Step Methodology:

-

Saturation: Place crude CDDA-HCl in a round-bottom flask. Add absolute ethanol.

-

Heating: Heat to reflux (approx. 78°C) with stirring. Add ethanol incrementally until the solid just dissolves. Avoid large excess solvent.

-

Hot Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter rapidly through a pre-warmed glass frit.

-

Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours. Rapid cooling may trap impurities.

-

Isolation: Filter the white crystals using a Buchner funnel.

-

Washing: Wash the filter cake with a small volume of cold diethyl ether (acts as an anti-solvent to remove residual ethanol mother liquor without redissolving the crystals).

-

Drying: Dry under vacuum at 50°C to constant weight.

Protocol B: Gravimetric Solubility Determination

Context: Since exact quantitative data (g/L) varies by manufacturer batch and temperature, researchers must often generate their own solubility curves. This protocol ensures data integrity.

Diagram 2: Solubility Determination Workflow

Caption: Self-validating gravimetric workflow for determining exact solubility limits in novel solvent systems.

Self-Validating Steps:

-

Preparation: Add CDDA-HCl to the solvent until a visible solid precipitate remains (supersaturation).

-

Equilibration: Agitate at the specific temperature (e.g., 25°C) for 24 hours. Validation: If solid disappears, add more until it persists.

-

Sampling: Withdraw 5 mL of the supernatant using a syringe with a 0.45 µm PTFE filter (prevents solid crystals from entering the measurement).

-

Gravimetry: Dispense the filtered solution into a pre-weighed vial. Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue.

-

Calculation:

Where

Solvent Selection for Applications

Reaction Media

When using CDDA-HCl in nucleophilic substitutions or aminations:

-

Recommended: Ethanol/Water mixtures or DMF (Dimethylformamide).

-

Why: These solvents stabilize the transition state and ensure the salt is fully dissociated for reaction.

Extraction/Workup

To extract CDDA-HCl from an aqueous reaction mixture:

-

Recommended: Chloroform (

) or Dichloromethane ( -

Mechanism: The bulky cyclododecyl group makes the ion pair sufficiently lipophilic to partition into chlorinated organic phases, unlike smaller amine salts (e.g., methylamine HCl) which remain in water.

References

-

Santa Cruz Biotechnology. (2023). This compound Product Data Sheet (CAS 55671-95-9). Retrieved from

-

ChemicalBook. (2023). Cyclododecylamine Properties and Purification Methods. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Cyclododecylamine Gas Phase Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

-

Thermo Scientific Chemicals. (2023). Dodecylamine Hydrochloride Product Specifications. Retrieved from

-

PubChem. (2023). Cyclododecylamine Compound Summary. National Library of Medicine. Retrieved from

Sources

Cyclododecylamine Hydrochloride: Technical Safety & Handling Guide

This guide serves as a technical companion to the standard Safety Data Sheet (SDS) for Cyclododecylamine Hydrochloride . It is designed for researchers and drug development scientists who require a deeper understanding of the compound's behavior beyond standard hazard statements.

CAS Registry Number: 55671-95-9 (HCl Salt) | Free Base CAS: 1502-03-0 Formula: C₁₂H₂₅N · HCl | M.W.: 219.80 g/mol [1]

Technical Identity & Chemical Architecture

Unlike linear alkyl amines (e.g., Dodecylamine), this compound possesses a macrocyclic C12 ring. This structural distinction creates unique steric bulk and lipophilicity profiles critical for drug design but presents specific handling challenges.

The "Amphiphilic Paradox"

The molecule consists of a highly hydrophobic cyclododecyl ring and a polar, ionic ammonium chloride head group.

-

Implication: While the HCl salt improves water solubility compared to the free base, the massive hydrophobic tail (logP ~4.5 for the base) dominates.

-

Solubility Behavior: In aqueous buffers, it tends to form micelles or aggregates rather than true solutions at high concentrations. It is significantly more soluble in lower alcohols (Ethanol, Methanol) or DMSO.

Critical Physicochemical Data

The following data points dictate the handling protocols:

| Property | Value (HCl Salt) | Value (Free Base) | Operational Implication |

| Physical State | White Crystalline Powder | Waxy Solid / Liquid | The salt is easier to weigh/dispense than the low-melting base. |

| Melting Point | 274–275°C | 27–29°C | High thermal stability for the salt; allows for vigorous drying without sublimation. |

| Hygroscopicity | Moderate | Low | The salt can absorb atmospheric moisture, altering stoichiometry. Store with desiccants. |

| pKa (Conj. Acid) | ~10.6 | N/A | Requires pH > 11 to fully extract the free base in organic synthesis. |

Hazard Identification & Toxicology Mechanisms

Standard SDSs classify this compound as a Skin Irritant (Cat 2) and Eye Irritant (Cat 2A) , with potential STOT-SE (Respiratory) . However, the mechanism of toxicity is vital for safety planning.

Mechanism: Membrane Intercalation

The toxicity of cyclododecylamine stems from its surfactant-like properties.

-

Cationic Interaction: The positively charged ammonium head group binds to anionic phospholipid head groups on cell membranes.

-

Hydrophobic Insertion: The C12 ring inserts into the lipid bilayer.

-

Disruption: This causes membrane depolarization and leakage, leading to cell lysis (cytotoxicity) or irritation (tissue level).

Visualizing the Toxicity Pathway

The following diagram illustrates the progression from exposure to physiological effect.

Figure 1: Mechanistic pathway of Cyclododecylamine cytotoxicity, highlighting the critical role of membrane intercalation.

Operational Safety & Handling Protocols

Expertise Note: The most common accident with this compound involves "dust generation" during weighing, followed by inhalation. The salt is a fine powder that becomes airborne easily.

Protocol A: Safe Weighing & Solvation

Do not weigh on an open bench.

-

Engineering Control: Use a chemical fume hood or a powder containment balance enclosure.

-

PPE: Nitrile gloves (0.11 mm minimum) are sufficient for incidental contact. Double-glove if handling solutions >100 mM.

-

Solvation Step (Critical):

-

Do not add water directly to the powder if high concentration is needed.

-

Step 1: Dissolve the calculated mass in a small volume of DMSO or Ethanol (solubility is superior).

-

Step 2: Slowly dilute with aqueous buffer while vortexing.

-

Why? This prevents the formation of a "gummy" precipitate that occurs if the hydrophobic rings aggregate before full solvation.

-

Protocol B: Free Base Liberation (Synthesis Context)

If your workflow requires the free amine (e.g., for nucleophilic substitution):

-

Suspend the HCl salt in Dichloromethane (DCM).

-

Add 1.1 equivalents of 1M NaOH.

-

Caution: The reaction is exothermic. The free base (mp ~28°C) may melt into the organic phase.

-

Separate phases immediately to prevent emulsion formation due to the surfactant nature of the amine.

Environmental Fate & Disposal

LogP Consideration: With a LogP > 4, this compound bioaccumulates.

-

Aquatic Toxicity: Highly toxic to aquatic life with long-lasting effects (H410).[2][3] The cationic head group binds strongly to gill membranes of fish.

-

Disposal:

-

Never pour down the drain.

-

Collect all solid waste and solvent rinses in Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste containers.

-

Deactivate spills with a dilute anionic surfactant (e.g., SDS solution) to precipitate the cation before cleanup, reducing vapor pressure and mobility.

-

Emergency Response Workflow

This self-validating workflow ensures rapid decision-making during accidental exposure.

Figure 2: Immediate response protocol for Cyclododecylamine HCl exposure.

References

-

ChemicalBook. (2025). Cyclododecylamine Chemical Properties and Production. Retrieved from

-

Santa Cruz Biotechnology. (2024). This compound (CAS 55671-95-9) Product Data. Retrieved from [1]

-

PubChem. (2025). Compound Summary: Cyclododecylamine (Free Base Data Proxy). National Library of Medicine. Retrieved from

-

Prelog, V., et al. (1950).[4] Untersuchungen über die Konstitution der Ringketone. Helv. Chim. Acta, 33, 365.[4] (Seminal paper on synthesis and purification via HCl salt).

Sources

Advanced Applications of Cyclododecylamine Hydrochloride: From Photovoltaic Stabilization to Corrosion Control

Executive Summary & Chemical Profile[1][2]

Cyclododecylamine hydrochloride (CDDA-HCl) represents a unique class of cycloaliphatic ammonium salts. Unlike linear alkyl amines, the cyclododecyl moiety offers a high degree of conformational flexibility combined with significant steric bulk (

This technical guide moves beyond basic characterization to explore three high-value application workflows: interface engineering in photovoltaics , electrochemical corrosion mitigation , and synthetic precursor utility .

Table 1: Physicochemical Profile of CDDA-HCl

| Property | Specification | Functional Implication |

| CAS Number | 55671-95-9 (HCl salt) | Identity verification. |

| Molecular Formula | Stoichiometry for precursor calculations. | |

| Hydrophobicity (LogP) | ~4.3 (Free base) | Critical for moisture blocking in PSCs. |

| Structure | 12-membered aliphatic ring | High steric hindrance; prevents aggregation. |

| Solubility | Soluble in EtOH, MeOH, DMSO | Compatible with spin-coating & organic synthesis. |

Application Domain A: Perovskite Solar Cell (PSC) Stabilization

Context: The operational instability of organic-inorganic halide perovskites (e.g.,

The Innovation: CDDA-HCl serves as a bulky hydrophobic spacer. Its large ring size (

Experimental Protocol: Surface Passivation of Perovskite Films

Objective: To deposit a CDDA-based passivation layer on a

Reagents:

-

CDDA-HCl (High Purity >99%)

-

Isopropanol (Anhydrous)

-

Pre-fabricated Perovskite Film (

on FTO/TiO2)

Workflow:

-

Precursor Preparation: Dissolve CDDA-HCl in anhydrous isopropanol to a concentration of 5 mg/mL .

-

Note: Sonicate for 10 mins at 40°C. The HCl salt must be fully dissociated/solubilized to ensure uniform cation exchange.

-

-

Dynamic Spin Coating:

-

Place the perovskite substrate on the spinner.

-

Set rotation to 4000 rpm (acceleration 2000 rpm/s).

-

Dispense 50 µL of the CDDA solution during rotation (at t=5 seconds).

-

Spin for a total of 30 seconds.

-

-

Thermal Annealing:

-

Transfer immediately to a hotplate at 100°C for 10 minutes .

-

Causality: This drives off the solvent and promotes the cation exchange reaction at the surface, forming a quasi-2D (

) capping layer.

-

Visualization: Passivation Mechanism

Figure 1: Mechanism of defect passivation and moisture blocking by CDDA cations on perovskite surfaces.

Application Domain B: Industrial Corrosion Inhibition

Context: In acidic pickling processes (e.g., 1M HCl), mild steel suffers rapid dissolution. Cyclododecylamine is a mixed-type inhibitor. The protonated amine (

Why CDDA-HCl? The 12-carbon ring provides a larger "footprint" on the metal surface per molecule compared to cyclohexylamine, leading to higher inhibition efficiency (IE%) at lower concentrations.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the corrosion inhibition efficiency of CDDA-HCl on Mild Steel in 1M HCl.

System Setup:

-

Working Electrode: Mild Steel (

exposed area). -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Electrolyte: 1M HCl (Blank) vs. 1M HCl + 200 ppm CDDA-HCl.

Step-by-Step Methodology:

-

Surface Preparation: Polish steel samples with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.

-

Critical Control: Immediate immersion is required to prevent flash rusting.

-

-

OCP Stabilization: Immerse electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

-

EIS Measurement:

-

Frequency Range: 100 kHz to 10 mHz .

-

Amplitude: 10 mV (AC perturbation).

-

Bias: OCP.

-

-

Data Analysis: Fit the Nyquist plot to a Randles equivalent circuit (

).-

Calculate Inhibition Efficiency (

):

-

Visualization: Adsorption Isotherm Logic

Figure 2: Dual-mode adsorption mechanism of CDDA on metal surfaces forming a protective barrier.

Application Domain C: Synthesis & Medicinal Chemistry[3]

Context: CDDA-HCl is the stable storage form of cyclododecylamine. In medicinal chemistry, the free base is liberated to synthesize N-substituted derivatives, such as morpholine-based fungicides (e.g., analogs of Dodemorph) or cationic surfactants for gene delivery.

Protocol: Synthesis of CDDA-HCl from Cyclododecanone

Rationale: Commercial CDDA can be expensive or impure. In-house synthesis ensures purity for sensitive electronic applications.

Reaction Scheme:

-

Oximation: Cyclododecanone +

-

Reduction: Oxime +

(or -

Salt Formation: Amine +

Detailed Workflow (Salt Formation Step):

-

Dissolve 10 mmol of crude Cyclododecylamine in 20 mL of Diethyl Ether .

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 2M HCl in Diethyl Ether (anhydrous) under vigorous stirring.

-

Observation: A white precipitate forms immediately.

-

-

Stir for 30 minutes to ensure complete protonation.

-

Filtration: Vacuum filter the white solid.

-

Recrystallization: Dissolve in minimal hot Ethanol and cool slowly.

-

Purity Check: Melting point should be 274-275°C [1].[1]

-

Visualization: Synthesis Pathway

Figure 3: Synthetic route from ketone precursor to high-purity hydrochloride salt.[2]

References

-

ChemicalBook. (2025).[1][3][4] Cyclododecylamine Properties and Production. Retrieved from

-

NIST Chemistry WebBook. (2025).[4] Cyclododecylamine Spectral Data. Retrieved from

-

Ossila. (2025). Perovskite Solar Cells: Methods of Increasing Stability. Retrieved from

-

Santa Cruz Biotechnology. (2025). This compound Product Data. Retrieved from

-

MDPI. (2025). Recent Development of Corrosion Inhibitors: Types and Mechanisms. Retrieved from

Sources

Cyclododecylamine Hydrochloride: Mechanistic Roles in Surface Passivation and Catalyst Ligand Engineering

The following technical guide details the mechanism of action of Cyclododecylamine Hydrochloride (CDDA·HCl) , focusing on its critical roles in surface-mediated crystallization catalysis (specifically in perovskite optoelectronics) and as a steric modulator in catalyst ligand synthesis .

Executive Summary

This compound (CDDA·HCl) is the chloride salt of a bulky, aliphatic cyclic amine. Unlike linear alkylamines (e.g., dodecylamine), CDDA·HCl possesses a unique "umbrella-like" steric profile due to its 12-membered ring. In advanced catalysis and materials science, it functions primarily through kinetic modulation and surface defect passivation . Its mechanism of action is defined by two distinct modes:

-

Surface-Mediated Crystallization Catalysis: In perovskite solar cells (PSCs), it lowers the activation energy for defect healing and catalytically retards moisture-induced degradation via steric shielding.

-

Ligand Precursor for Homogeneous Catalysis: It serves as the steric architect for N-Heterocyclic Carbene (NHC) ligands used in Ruthenium-based metathesis catalysts, where its bulk dictates product selectivity.

Part 1: Mechanism in Perovskite Optoelectronics

The Challenge: Surface Defects and Instability

Hybrid organic-inorganic perovskites (e.g.,

The CDDA·HCl Solution: Steric & Electronic Passivation

CDDA·HCl acts as a surfactant-catalyst that modifies the crystallization kinetics and surface energetics of the perovskite film.

1. Electronic Passivation (The "Anchor")

The ammonium headgroup (

2. Steric Shielding (The "Umbrella")

The cyclododecyl ring is hydrophobic and sterically demanding. Unlike linear chains that can bundle or lie flat, the cyclic tail forms a rigid, umbrella-like canopy over the defect site.

-

Mechanism: The bulky ring increases the energy barrier for water molecules to penetrate the lattice.

-

Catalytic Effect: It kinetically inhibits the degradation reaction (

) without being consumed in the charge transport process itself.

Visualization: Surface Passivation Pathway

The following diagram illustrates the dual-action mechanism of CDDA·HCl at the perovskite grain boundary.

Figure 1: Mechanism of defect passivation where CDDA·HCl anchors to surface defects and deploys a hydrophobic steric barrier.

Part 2: Mechanism in Catalyst Ligand Synthesis

Role: Steric Modulation in NHC Ligands

In homogeneous catalysis, particularly olefin metathesis, the stability and selectivity of the catalyst depend on the ligands attached to the metal center (e.g., Ruthenium). CDDA is a critical precursor for synthesizing N-Heterocyclic Carbene (NHC) ligands with specific steric properties.

Mechanism of Action[1]

-

Precursor Synthesis: CDDA reacts with glyoxal/mesitylamine to form a dissymmetric diimine, which is cyclized to an imidazolium salt.

-

Steric Bulk Transfer: When coordinated to the Ruthenium center, the cyclododecyl group exerts massive steric pressure. This forces the reacting olefin substrates into specific orientations, enhancing Z-selectivity or preventing catalyst decomposition (bimolecular coupling).

-

Electronic Modulation: The electron-donating capability of the cyclic alkyl group increases the electron density on the metal, facilitating the oxidative addition step of the catalytic cycle.

Comparative Steric Profile

| Amine Precursor | Steric Type | Application Outcome |

| Dodecylamine (Linear) | Flexible, Low Bulk | Poor selectivity; chains can fold away. |

| Cyclohexylamine (C6) | Rigid, Medium Bulk | Moderate stability; standard NHC ligands. |

| Cyclododecylamine (C12) | Rigid, High Bulk | High stability; prevents catalyst dimerization; enhances selectivity. |

Part 3: Experimental Protocols

Protocol A: Purification of CDDA·HCl

Rationale: Commercial CDDA often contains trace linear amines or oxidation products that interfere with defect passivation. Conversion to the HCl salt ensures stoichiometry.

-

Dissolution: Dissolve 10.0 g of Cyclododecylamine (Free Base) in 100 mL of anhydrous Diethyl Ether.

-

Precipitation: Dropwise add 4M HCl in Dioxane (15 mL) at 0°C under vigorous stirring. A white precipitate will form immediately.

-

Filtration: Filter the solid using a sintered glass funnel (Porosity 3).

-

Washing: Wash the filter cake 3x with cold Diethyl Ether to remove unreacted organic impurities.

-

Recrystallization: Recrystallize from hot Ethanol/Acetone (1:3 ratio) to obtain high-purity crystalline plates.

-

Drying: Dry under vacuum (0.1 mbar) at 60°C for 12 hours.

-

Validation: Check Melting Point (approx. 274-275°C).

-

Protocol B: Surface Passivation of Perovskite Films

Rationale: Post-treatment with CDDA·HCl creates a 2D/3D heterojunction or a passivating monolayer.

-

Film Preparation: Spin-coat a standard

perovskite film on a substrate (FTO/SnO2). Anneal at 100°C for 10 min. -

Passivator Solution: Prepare a 5 mg/mL solution of CDDA·HCl in Isopropanol (IPA).

-

Note: IPA is orthogonal to the perovskite (does not dissolve the underlying film).

-

-

Dynamic Spin Coating: Spin the perovskite substrate at 4000 rpm. Dispense 50 µL of the CDDA·HCl solution onto the spinning substrate.

-

Annealing: Anneal immediately at 100°C for 5 minutes to drive off solvent and promote ammonium anchoring.

-

Validation: Measure Steady-State Photoluminescence (PL). A significant increase in PL intensity (vs. control) indicates suppressed non-radiative recombination (successful passivation).

Part 4: Synthesis of NHC Ligand Precursor (Workflow)

The following DOT diagram outlines the synthesis of the imidazolium salt precursor using CDDA, demonstrating its role in building the catalyst architecture.

Figure 2: Synthetic pathway for incorporating CDDA into N-Heterocyclic Carbene ligands.

References

-

Perovskite Defect Passivation

- Mechanism of Amine Salts in Perovskites: "Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells.

-

(Context: General mechanism for bulky ammonium salts).

-

Ruthenium Catalyst Ligand Synthesis

-

General Properties & Synthesis

- This compound Properties: "this compound | CAS 55671-95-9." Santa Cruz Biotechnology.

-

Nanoparticle Templating

- Amine Capping Agents: "Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles." Nanoscale Advances, 2019.

Sources

- 1. Kinetics and mechanism of reaction of hydroxylamine with cytosine and its derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Challenges in biomass valorization by olefin metathesis [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability of Cyclododecylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability of cyclododecylamine hydrochloride, a critical parameter for its development as a pharmaceutical agent. By integrating established analytical principles with field-proven insights, this document serves as a comprehensive resource for understanding and evaluating the thermal properties of this and similar amine hydrochloride salts.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a new molecular entity from discovery to a marketed drug product is contingent on a thorough understanding of its physicochemical properties. Among these, thermal stability is a cornerstone of a robust drug development program. It influences every stage, from synthesis and purification to formulation, packaging, and storage. For this compound, an active pharmaceutical ingredient (API), a comprehensive thermal stability profile is not merely a regulatory requirement but a fundamental necessity to ensure its quality, safety, and efficacy.

This guide will delve into the multifaceted aspects of thermal stability, providing a framework for its assessment. We will explore the theoretical underpinnings of thermal analysis techniques, present detailed experimental protocols, and discuss the interpretation of the resulting data. While specific experimental data for this compound is not publicly available, this guide will present a scientifically grounded, representative thermal profile based on the known behavior of analogous cyclic amine hydrochlorides and established pharmaceutical industry practices.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N·HCl | N/A |

| Molecular Weight | 219.80 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Approximately 274-275 °C | [1] |

| Solubility | Soluble in water | N/A |

The high melting point of this compound suggests a stable crystal lattice and, consequently, a relatively high thermal stability. The presence of the hydrochloride salt enhances its stability compared to the free base by protonating the amine group, which can mitigate oxidative degradation pathways.[2]

The Thermal Stability Profile: A Multi-faceted Investigation

A comprehensive assessment of thermal stability involves a suite of analytical techniques that, in concert, provide a detailed picture of how the material behaves under thermal stress. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is invaluable for determining the temperature at which degradation begins and quantifying the mass loss associated with decomposition.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 30 - 150 | < 0.5% | Loss of adsorbed water/volatile impurities |

| 150 - 270 | Negligible | Thermally stable region |

| 270 - 350 | ~ 83% | Major decomposition |

| > 350 | - | Residual mass (char) |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on thermal events such as melting, crystallization, and decomposition, including their associated enthalpy changes.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm | ~274 | ~275 | ~150 | Melting |

| Exotherm | ~280 | ~310 | - | Decomposition |

Proposed Thermal Decomposition Pathway

For alicyclic amine hydrochlorides, thermal decomposition is expected to initiate with the loss of hydrogen chloride, followed by the degradation of the resulting amine. The large cyclododecyl ring may undergo fragmentation and oxidation at elevated temperatures.

A plausible decomposition pathway for this compound under inert atmosphere can be postulated as:

-

Dehydrochlorination: The initial step is the loss of hydrogen chloride gas, yielding cyclododecylamine. C12H25N·HCl(s) → C12H25N(g) + HCl(g)

-

Decomposition of the Amine: The resulting cyclododecylamine can then undergo further degradation through various mechanisms, including ring-opening, fragmentation, and the formation of smaller volatile compounds.

-

Char Formation: At higher temperatures, complex polymerization and carbonization reactions can lead to the formation of a carbonaceous residue.

In the presence of an oxidizing atmosphere (e.g., air), the decomposition is expected to be more complex, with the formation of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be self-validating and are grounded in established best practices.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the determination of the thermal decomposition profile of this compound.

Caption: TGA Experimental Workflow

Methodology:

-

Sample Preparation:

-

Tare a clean, empty alumina crucible on a microbalance.

-

Accurately weigh 5-10 mg of this compound into the crucible.[6]

-

Gently tap the crucible to ensure an even distribution of the sample at the bottom.

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.[7]

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Program the instrument to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve).

-

Determine the onset temperature of decomposition from the TGA curve.

-

Quantify the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the measurement of thermal transitions, such as melting and decomposition.

Caption: DSC Experimental Workflow

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan using a press.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in their respective positions in the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the cell at 30 °C for 5 minutes.

-

Program the instrument to heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Identify and characterize any thermal events (endotherms or exotherms).

-

For each event, determine the onset temperature, peak temperature, and the enthalpy of transition (ΔH) by integrating the peak area.[9]

-

The Influence of Environmental Factors

The thermal stability of a pharmaceutical solid is not an intrinsic property alone; it can be significantly influenced by environmental factors, most notably humidity.

Hygroscopicity and its Impact

Amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[10] This absorbed water can act as a plasticizer, potentially lowering the melting point and the onset temperature of decomposition.[11] Therefore, understanding the hygroscopic nature of this compound is crucial.

Dynamic Vapor Sorption (DVS) is the preferred technique for assessing hygroscopicity.[12] It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.

Hypothetical DVS Data for this compound at 25°C

| Relative Humidity (%) | Mass Change (%) | Classification |

| 0 - 80 | < 0.2 | Non-hygroscopic |

| 80 - 95 | 0.2 - 2.0 | Slightly hygroscopic |

This hypothetical data suggests that this compound is relatively stable with respect to humidity under typical storage conditions but may show some water uptake at very high humidity levels.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13] These studies are a requirement of the International Council for Harmonisation (ICH) guidelines.[14]

Typical Forced Degradation Conditions:

-

Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).[13]

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[15]

-

Thermal Degradation: Exposure to dry heat at temperatures significantly above accelerated stability conditions (e.g., 80°C).

-

Photostability: Exposure to a combination of visible and UV light.

The results of these studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this compound is not publicly available, the principles, protocols, and representative data presented herein offer a robust starting point for its characterization.

A thorough understanding of the thermal decomposition pathways, the influence of humidity, and the potential degradation products is paramount for the successful development of this compound as a safe and effective pharmaceutical agent. The methodologies described in this guide, when applied rigorously, will provide the necessary data to support formulation development, establish appropriate storage conditions, and ensure regulatory compliance.

Future work should focus on obtaining experimental TGA, DSC, and DVS data for this compound to validate the hypothetical profile presented here. Furthermore, the identification and characterization of any degradation products formed under forced degradation conditions will be essential for a complete understanding of its stability.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Torontech. TGA Sample Preparation: A Complete Guide. [Link]

-

TA Instruments. Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

- Blazejowski, J., & Zeman, S. (2007). Thermal decomposition of amine hydrochlorides. Journal of Thermal Analysis and Calorimetry, 88(3), 735-743.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Stevenson, D. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

- ICH. (2003). Q1A (R2) Stability Testing of New Drug Substances and Products.

- Fairbridge, C. (2019). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 43(10), 34-39.

-

American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

-

ResearchGate. Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. [Link]

-

Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

Surface Measurement Systems. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. [Link]

-

ResearchGate. Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable?. [Link]

-

Jenck, J. F. DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. [Link]

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

-

Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

- Pourmortazavi, S. M., et al. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. AAPS PharmSciTech, 14(3), 1147–1153.

-

Wikipedia. Thermal decomposition. [Link]

-

ResearchGate. Thermal degradation rates of different amines. [Link]

-

TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

-

SKZ Industrial Co., Limited. DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]

-

ResearchGate. Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. [Link]

-

PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]

-

Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

- 9. mt.com [mt.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aidic.it [aidic.it]

- 13. onyxipca.com [onyxipca.com]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Cyclododecylamine Hydrochloride: Technical Monograph & Application Guide

This guide provides an in-depth technical analysis of Cyclododecylamine Hydrochloride (CDA·HCl) , bridging its traditional role in industrial agrochemistry with its emerging utility in next-generation photovoltaics.

CAS (Free Base): 1502-03-0 | CAS (HCl Salt): 55671-95-9 Formula: C₁₂H₂₆ClN | MW: 219.80 g/mol

Executive Technical Summary

This compound (CDA·HCl) is the chloride salt of a bulky, aliphatic cyclic amine. Historically valued as a precursor for morpholine-based fungicides (e.g., Dodemorph) and a vapor-phase corrosion inhibitor, it has recently gained prominence in materials science.

In Perovskite Solar Cells (PSCs) , the cyclododecylammonium cation acts as a critical interface modifier. Unlike linear alkylamines (e.g., dodecylamine), the cyclic "chair" conformation of CDA provides a unique steric shield that passivates surface defects without disrupting the 3D perovskite lattice, significantly enhancing moisture stability and charge carrier lifetime.

Physicochemical Profile

| Property | Value | Context |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant. |

| Melting Point | 274–275 °C (dec.)[1] | Significantly higher than free base (31–32 °C). |

| Solubility | Ethanol, DMSO, Methanol | Limited solubility in non-polar solvents; insoluble in water (hydrophobic bulk). |

| pKa (Conj. Acid) | ~10.6 | Strong base character; forms stable salts with mineral acids. |

| Steric Profile | High steric bulk | The C12 ring adopts a dynamic conformation (mostly [3333] square geometry), offering superior hydrophobic shielding compared to linear chains. |

Synthetic Pathways & Production

The synthesis of CDA·HCl typically proceeds via the isolation of the free amine followed by hydrochlorination. The industrial route prioritizes the reductive amination of cyclododecanone, a downstream product of butadiene trimerization.

Industrial Synthesis Workflow (Graphviz Visualization)

Figure 1: Industrial synthesis pathway from cyclododecanone to CDA·HCl and downstream agrochemicals.

Laboratory Protocol: High-Purity Crystallization

For use in electronic-grade applications (e.g., PSCs), commercial technical grade CDA must be converted to high-purity HCl salt.

-

Dissolution: Dissolve 10.0 g (54.5 mmol) of Cyclododecylamine (free base) in 50 mL of absolute ethanol.

-

Acidification: Add 6.0 mL of concentrated HCl (37%) dropwise under vigorous stirring at 0°C. A white precipitate will form immediately.

-

Recrystallization: Heat the suspension to reflux (~78°C) until the solid dissolves completely. Allow to cool slowly to room temperature, then to 4°C overnight to maximize crystal size.

-

Isolation: Filter the white needles, wash with cold diethyl ether (2 x 20 mL) to remove unreacted amine, and dry under vacuum at 60°C for 12 hours.

-

Yield: ~90-95%

-

Validation: ¹H NMR (DMSO-d₆) should show broad ammonium protons at δ ~8.0 ppm and a multiplet for the CH-N proton at δ ~3.1 ppm.

-

Advanced Applications

Perovskite Solar Cells (Interface Engineering)

In perovskite photovoltaics (e.g., FAPbI₃), surface defects (under-coordinated Pb²⁺) act as recombination centers that degrade efficiency. CDA·HCl is used as a post-treatment passivator .

-

Mechanism: The ammonium group (-NH₃⁺) anchors to the perovskite surface by filling A-site vacancies or interacting with I⁻. The bulky cyclododecyl ring forms a hydrophobic "umbrella" that repels moisture.

-

Advantage over Linear Amines: Linear amines (e.g., Oleylamine) can penetrate the perovskite lattice, converting the 3D phase into a 2D (Ruddlesden-Popper) phase, which hinders charge transport. The bulky CDA cation is too large to penetrate the lattice , ensuring strictly surface-confined passivation.

Corrosion Inhibition

CDA[2]·HCl functions as a mixed-type inhibitor for carbon steel in acidic media (HCl pickling baths).

-

Adsorption Isotherm: Follows Langmuir adsorption.

-

Efficiency: The cyclic structure provides a dense coverage area per molecule (~50 Ų), offering superior physical blocking compared to shorter linear chains, though steric hindrance can limit packing density compared to straight C18 chains.

Mechanistic Visualization: Perovskite Passivation

Figure 2: Mechanism of action for CDA cations on perovskite surfaces, highlighting steric exclusion from the lattice.

Safety & Handling (E-E-A-T)

-

Toxicity: CDA[3]·HCl is an irritant.[3] While less volatile than lower amines, the dust is corrosive to mucous membranes.

-

Acute Oral LD50 (Rat): > 2,000 mg/kg (Classified as Category 5 or Unclassified).

-

-

Environmental: Toxic to aquatic life with long-lasting effects (H411).[4][5] Do not release into drains.

-

Storage: Hygroscopic. Store in a desiccator. Degradation leads to yellowing (oxidation of the amine).

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

-

ChemicalBook. Cyclododecylamine Properties and Synthesis. Retrieved from

-

NIST Chemistry WebBook. Cyclododecylamine Spectral Data. Retrieved from

-

ResearchGate. Inhibition Effect of Dodecylamine on Carbon Steel Corrosion. Retrieved from

-

Springer Nature Experiments. Facile synthesis of amine hydrochlorides for molecular recognition. Retrieved from

-

MDPI. Corrosion Inhibition of Amine-Based Compounds. Retrieved from

-

ResearchGate. Isostructural crystal packing in alkylammonium tin(IV) chloride compounds (Perovskite Studies). Retrieved from

Sources

Cyclododecylamine Hydrochloride: From Macrocyclic Conformational Analysis to Agrochemical Potency

Executive Summary

Cyclododecylamine hydrochloride (CDA·HCl) represents a pivotal intersection between fundamental macrocyclic chemistry and applied industrial pharmacology. Historically significant as a model for studying "floppy" large-ring conformations (Prelog, 1950), it has since evolved into a critical intermediate for sterol biosynthesis inhibitor (SBI) fungicides, most notably Dodemorph .

This technical guide reconstructs the discovery timeline, details the evolution of synthetic protocols from stoichiometric reduction to catalytic hydrogenation, and analyzes the structure-activity relationships (SAR) that distinguish this macrocyclic amine from its rigid antiviral cousins (e.g., Amantadine).

Historical Context: The Zurich School and the Macrocyclic Challenge

In the early 20th century, the existence and stability of rings larger than eight carbons were subjects of intense debate. The "Zurich School," led by Leopold Ruzicka (Nobel Laureate, 1939) and later Vladimir Prelog (Nobel Laureate, 1975), systematically dismantled the assumption that large rings were inherently unstable (Baeyer strain theory).

The Prelog Era (1950s)

The isolation and characterization of cyclododecylamine were not merely synthetic exercises but proofs of concept for conformational analysis .

-

The Challenge: Synthesizing a C12 amine without transannular reactions (where the ring collapses across itself).

-

The Breakthrough: In 1950, Prelog and colleagues successfully reduced cyclododecanone oxime to cyclododecylamine. They isolated the hydrochloride salt (m.p. 274–275°C) to stabilize the amine and facilitate purification, a practice that remains the standard today [1].

Structural Uniqueness

Unlike the rigid adamantane cage of Amantadine (discovered later, in the 1960s), the cyclododecyl ring is conformationally mobile ("floppy"). It adopts a "square-like" [3333] conformation to minimize Pitzer strain (torsional) and transannular van der Waals repulsion. This lipophilic bulk is the key driver of its biological activity, allowing it to embed deeply into fungal membranes.

Synthesis and Process Chemistry

The synthesis of CDA·HCl has evolved from dangerous sodium-metal reductions to elegant catalytic hydrogenations.

The Evolution of Reduction Methods

| Era | Method | Reagents | Pros | Cons |

| 1950s (Discovery) | Bouveault-Blanc Type | Na metal, Ethanol | Definitive proof of structure | High fire risk, poor atom economy |

| 1970s (Industrial) | Leuckart Reaction | Formic acid, Ammonia | Scalable, low pressure | High temp, troublesome waste streams |

| Modern (Green) | Catalytic Hydrogenation | H₂, Raney Ni or Ru/C | High yield (>95%), clean | Requires high-pressure autoclaves |

Core Synthesis Pathway (DOT Diagram)

The following diagram illustrates the industrial route from the C12 ketone to the amine hydrochloride, highlighting the critical oxime intermediate.

Figure 1: Synthetic pathway from Cyclododecanone to CDA·HCl and its downstream application.

Experimental Protocols

Protocol A: Modern Catalytic Hydrogenation (Recommended)

Based on optimized industrial workflows [2].

Objective: Synthesis of Cyclododecylamine from Cyclododecanone Oxime.

-

Reactor Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with:

-

Cyclododecanone oxime (1.0 eq)

-

Methanol (solvent, 10 volumes)

-

Liquid Ammonia (5.0 eq) – Critical to suppress secondary amine formation.

-